2-Azido-1,3,5-trinitrobenzene
CAS No.: 1600-31-3
Cat. No.: VC21280251
Molecular Formula: C6H2N6O6
Molecular Weight: 254.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1600-31-3 |
---|---|
Molecular Formula | C6H2N6O6 |
Molecular Weight | 254.12 g/mol |
IUPAC Name | 2-azido-1,3,5-trinitrobenzene |
Standard InChI | InChI=1S/C6H2N6O6/c7-9-8-6-4(11(15)16)1-3(10(13)14)2-5(6)12(17)18/h1-2H |
Standard InChI Key | SFAXANKELJNWSA-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C(=C1[N+](=O)[O-])N=[N+]=[N-])[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES | C1=C(C=C(C(=C1[N+](=O)[O-])N=[N+]=[N-])[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Chemical Identity and Structure
2-Azido-1,3,5-trinitrobenzene is an aromatic compound with the molecular formula C₆H₂N₆O₆ and a molecular weight of 254.12 g/mol. Its structure features a benzene ring substituted with one azido group at position 2 and three nitro groups at positions 1, 3, and 5. The compound is registered with CAS number 1600-31-3.
Structural Characteristics
The molecular structure of 2-azido-1,3,5-trinitrobenzene demonstrates a unique arrangement where the electron-withdrawing nitro groups and the azido functional group create a highly energetic molecule. This combination contributes to its explosive properties and chemical reactivity.
Property | Value |
---|---|
IUPAC Name | 2-azido-1,3,5-trinitrobenzene |
Molecular Formula | C₆H₂N₆O₆ |
Molecular Weight | 254.12 g/mol |
CAS Number | 1600-31-3 |
Chemical Structure | Benzene ring with -N₃ at position 2 and -NO₂ at positions 1, 3, and 5 |
Comparison with Similar Compounds
2-Azido-1,3,5-trinitrobenzene shares structural similarities with other high-energy aromatic compounds. It differs from 1,3,5-trinitrobenzene by the addition of an azido group, which significantly alters its reactive properties. When compared to 1,3,5-triazido-2,4,6-trinitrobenzene (TATNB), which contains three azido groups and three nitro groups, 2-azido-1,3,5-trinitrobenzene has fewer azido substituents but maintains considerable energetic properties .
Synthesis and Preparation Methods
Laboratory Synthesis Routes
Chemical Properties and Reactivity
Fundamental Chemical Behavior
2-Azido-1,3,5-trinitrobenzene exhibits high reactivity due to the presence of both the azido and nitro functional groups. The azido group can participate in various reactions, including:
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Click chemistry (cycloaddition reactions)
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Thermal decomposition with the release of nitrogen gas
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Nucleophilic substitution reactions
The nitro groups contribute to the compound's electrophilic character, making the benzene ring susceptible to nucleophilic attack.
Thermal Stability
The compound shows notable thermal characteristics, with decomposition occurring at elevated temperatures. Studies on related compounds suggest that 2-azido-1,3,5-trinitrobenzene may undergo thermal decomposition in a manner similar to other azido-substituted aromatics, potentially releasing nitrogen gas and forming more condensed structures .
Like its structural relative 1,3,5-triazido-2,4,6-trinitrobenzene, this compound may exhibit decomposition even at lower temperatures, making careful temperature control essential during storage and handling .
Interaction with Other Compounds
Studies on the interactions of 2-azido-1,3,5-trinitrobenzene indicate that it can form complexes or undergo reactions with various nucleophiles due to the electrophilic nature of its nitro groups. These interactions are crucial for understanding its behavior in energetic formulations and for developing safer handling protocols.
Applications and Research Significance
Applications in Energetic Materials
2-Azido-1,3,5-trinitrobenzene finds primary applications in the field of explosives and propellants due to its high energy content and stability under controlled conditions. Its utility stems from:
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High detonation performance
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Favorable oxygen balance
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Thermal stability parameters that make it suitable for specific energetic applications
Precursor in Chemical Synthesis
Beyond its direct applications as an energetic material, 2-azido-1,3,5-trinitrobenzene serves as a valuable precursor for developing new energetic compounds with improved performance characteristics compared to traditional explosives like trinitrotoluene (TNT). The azido group provides a reactive site for further chemical modifications, enabling the creation of new materials with tailored properties.
Research Applications
The compound has significant research value in:
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Studying reaction mechanisms involving azido and nitro functional groups
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Developing new synthetic methodologies
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Investigating structure-property relationships in energetic materials
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Serving as a model compound for computational studies of energetic materials
Comparative Analysis with Related Compounds
Structural Relatives
A comparative analysis with related compounds provides insight into the structure-property relationships of 2-azido-1,3,5-trinitrobenzene:
Compound | Structure | Notable Differences | Performance Characteristics |
---|---|---|---|
2-Azido-1,3,5-trinitrobenzene | One azido, three nitro groups | Base compound | High energy, moderate sensitivity |
1,3,5-Trinitrobenzene | Three nitro groups, no azido | Lacks azido group | Lower energy, lower sensitivity |
1,3,5-Triazido-2,4,6-trinitrobenzene | Three azido, three nitro groups | More azido groups | Higher energy, potentially higher sensitivity |
2,4,6-Trinitrotoluene (TNT) | Methyl group instead of azido | Different functional group | Different reactivity profile |
Performance Characteristics
When compared to other energetic compounds, 2-azido-1,3,5-trinitrobenzene demonstrates distinctive performance characteristics. While specific detonation parameters aren't provided in the available sources, its structural features suggest performance intermediate between traditional nitro-based explosives and more advanced energetic materials containing multiple azido groups .
Future Research Directions
Challenges and Opportunities
The main challenges in working with 2-azido-1,3,5-trinitrobenzene involve balancing its high energy content with safety considerations. Opportunities exist in developing innovative methods to harness its unique chemical properties while mitigating associated risks. Advanced computational modeling and microreactor technologies may provide pathways for safer exploration of this compound's potential .
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